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  • Product: Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate
  • CAS: 1638744-95-2

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry and Isotopic Profiling of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate

Executive Summary In modern pharmaceutical development, the structural validation of chiral intermediates is a non-negotiable prerequisite for ensuring the efficacy and safety of downstream Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the structural validation of chiral intermediates is a non-negotiable prerequisite for ensuring the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs). tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (commercially recognized under CAS 1638744-95-2 ) is a critical bifunctional building block. It features a stereospecific cyclohexane scaffold, a secondary hydroxyl group, and a tert-butyloxycarbonyl (Boc)-protected amine.

This technical whitepaper provides an authoritative guide on the exact mass determination, isotopic distribution profiling, and tandem mass spectrometry (MS/MS) fragmentation of this molecule. By employing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow, analytical scientists can definitively confirm structural integrity and detect isobaric impurities.

Molecular Architecture & Physicochemical Specifications

The analytical behavior of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate in a mass spectrometer is dictated by its elemental composition (C₁₁H₂₁NO₃) and its functional groups. The Boc group, while excellent for synthetic protection, requires careful ionization tuning due to its propensity for in-source fragmentation.

Table 1: Physicochemical & Mass Specifications

ParameterValue
IUPAC Name tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate
Chemical Formula C₁₁H₂₁NO₃
Monoisotopic Mass (M) 215.1521 Da
Protonated Ion[M+H]⁺ 216.1594 Da
Sodiated Adduct [M+Na]⁺ 238.1419 Da

Note: The theoretical monoisotopic mass of the neutral molecule is calculated based on the exact mass of the most abundant isotopes for C₁₁H₂₁NO₃ .

High-Resolution Isotopic Distribution

A critical dimension of HRMS is the evaluation of the isotopic envelope. The isotopic distribution acts as a unique fingerprint, allowing analysts to differentiate the target compound from isobaric interferences that may share the same nominal mass but possess a different elemental composition.

For the protonated ion [M+H]⁺ (C₁₁H₂₂NO₃⁺) , the theoretical isotopic distribution is driven primarily by the natural abundance of Carbon-13 (~1.07%), Nitrogen-15 (~0.37%), and Oxygen-18 (~0.20%).

Table 2: Theoretical Isotopic Distribution ([M+H]⁺, m/z 216.1594)

Isotope PeakExact m/zRelative Abundance (%)Primary Elemental Contributors
M 216.1594100.0¹²C, ¹H, ¹⁴N, ¹⁶O
M+1 217.1628~12.5¹³C (11.8%), ¹⁵N (0.4%), ²H (0.3%)
M+2 218.1661~1.3¹⁸O (0.6%), ¹³C₂ (0.7%)

Causality of Isotopic Profiling: If the observed M+1 peak significantly exceeds 12.5%, it immediately flags the potential co-elution of an impurity or an artifact of detector saturation, prompting immediate methodological review.

Experimental Protocol: Self-Validating LC-HRMS System

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It embeds continuous internal checks to autonomously validate mass accuracy and eliminate false positives.

Step 1: System Suitability and Lock-Mass Calibration
  • Action: Infuse a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run. Enable internal lock-mass correction (e.g., using ambient polysiloxane background ions at m/z 371.1012).

  • Causality: High-resolution mass analyzers (like Orbitraps or TOFs) can experience thermal drift. Lock-mass calibration ensures the mass error remains strictly < 3 ppm, which is mandatory for assigning the exact elemental formula C₁₁H₂₂NO₃⁺.

Step 2: Blank Injection (Carryover Validation)
  • Action: Inject 5 µL of LC-MS grade Methanol (MeOH) and run the full gradient.

  • Causality: This establishes a baseline and autonomously validates that no residual target molecule or isobaric contaminant is carrying over from previous analyses, ensuring the integrity of the subsequent sample data.

Step 3: Sample Preparation
  • Action: Dissolve 1.0 mg of the target compound in 10 mL of MeOH to yield a 0.1 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Injecting at exactly 0.1 mg/mL prevents electron multiplier/detector saturation. Saturated detectors artificially truncate the monoisotopic (M) peak, which skews the M+1/M ratio and invalidates the isotopic distribution analysis.

Step 4: Chromatographic Separation
  • Action: Use a C18 Reversed-Phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Mobile Phase A (H₂O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The 0.1% Formic Acid serves a dual purpose: it maintains a low pH to suppress secondary silanol interactions on the column (yielding sharp, symmetrical peaks) and provides an abundant proton source to drive the formation of[M+H]⁺ ions in the ESI source.

Step 5: ESI-HRMS Acquisition
  • Action: Operate in ESI Positive mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350 °C. Maintain resolving power at ≥70,000 FWHM.

  • Causality: Boc-protected amines are notoriously labile. The capillary voltage and declustering potential must be kept deliberately low to prevent premature in-source fragmentation (loss of the Boc group) before the intact precursor ion reaches the mass analyzer.

Mechanistic Fragmentation Pathways (MS/MS)

When subjected to Collision-Induced Dissociation (CID), the [M+H]⁺ ion undergoes predictable, diagnostically valuable fragmentation. This behavior is a well-documented hallmark of Boc-protected amines .

  • Loss of Isobutylene (-56 Da): The bulky tert-butyl group is sterically hindered and readily undergoes a McLafferty-type rearrangement to expel neutral isobutylene (C₄H₈), yielding a product ion at m/z 160.0968 .

  • Loss of the Entire Boc Group (-100 Da): Subsequent or concerted loss of carbon dioxide (CO₂, 44 Da) from the carbamic acid intermediate results in the fully deprotected 3-aminocyclohexanol product ion at m/z 116.1070 .

Causality: Observing this specific 56/100 Da neutral loss pair is a definitive, self-contained structural validation for the presence of the Boc-protected amine.

G A Sample Prep: 0.1 mg/mL in MeOH B UHPLC: C18, H2O/MeCN + 0.1% FA A->B C ESI(+) HRMS: [M+H]+ m/z 216.1594 B->C D Collision-Induced Dissociation (CID) C->D E Product Ion: m/z 160.0968 Loss of Isobutylene (-56 Da) D->E F Product Ion: m/z 116.1070 Loss of Boc group (-100 Da) D->F

Fig 1: LC-HRMS/MS workflow and primary CID fragmentation pathways for the target molecule.

Conclusion

The precise characterization of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate requires a synergy of high-resolution mass accuracy, isotopic envelope verification, and targeted MS/MS fragmentation. By implementing the self-validating protocol outlined in this guide, analytical scientists can confidently confirm the identity and purity of this critical chiral intermediate, thereby safeguarding the integrity of downstream pharmaceutical synthesis.

References

  • National Center for Biotechnology Information. "Ethyl butylacetylaminopropionate (CID 104150) - Exact Mass Reference for C11H21NO3", PubChem Database. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition", John Wiley & Sons, 2014. Available at:[Link]

Exploratory

Identifying Common Impurities in Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate Raw Materials: A Comprehensive Analytical Strategy

Introduction & Strategic Context Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate (commonly referred to as (1R,3R)-3-(Boc-amino)cyclohexanol) is a critical chiral building block utilized in the synthesis of advanced a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate (commonly referred to as (1R,3R)-3-(Boc-amino)cyclohexanol) is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is heavily featured in the development of targeted therapies, including CDK2/4/6 inhibitors[1] and novel androgen receptor antagonists[2].

Because this raw material is introduced early in synthetic pathways, its impurity profile directly impacts downstream yield, purification complexity, and regulatory compliance. Under, unidentified impurities in new drug substances must be strictly controlled, typically to thresholds of ≤ 0.15%. As a Senior Application Scientist, I approach the qualification of this raw material not merely as a testing checklist, but as a holistic mass-balance equation where every potential byproduct must be mechanistically accounted for.

Mechanistic Origins of Impurities

To effectively identify impurities, we must first understand their kinetic and thermodynamic origins during the synthesis process. The standard synthetic route involves the Boc-protection of 3-aminocyclohexanol, followed by chiral resolution or stereoselective enzymatic reduction.

  • Stereoisomeric Impurities : The target molecule is the (1R,3R) trans isomer. Incomplete chiral resolution or imperfect enantioselective reduction of the precursor ketone leaves residual (1S,3S), (1R,3S), and (1S,3R) isomers.

  • Process-Related Impurities :

    • Unreacted Starting Material: 3-aminocyclohexanol. This highly polar amine often escapes standard reversed-phase detection.

    • Over-reaction Byproducts: Di-Boc-3-aminocyclohexanol forms when excess Di-tert-butyl dicarbonate (Boc2O) is utilized to drive the primary reaction to completion.

    • Reagent Residues: Unreacted Boc2O and its primary hydrolysis degradation product, tert-butanol.

  • Degradation Products : The secondary hydroxyl group is susceptible to auto-oxidation during prolonged storage, yielding Tert-butyl n-(3-oxocyclohexyl)carbamate (the ketone derivative).

G1 SM 3-Aminocyclohexanol (Mixed Isomers) Target Tert-butyl n-[(1r,3r)-3- hydroxycyclohexyl]carbamate SM->Target Protection & Resolution Imp1 Stereoisomers (1S,3S), (1R,3S), (1S,3R) SM->Imp1 Incomplete Resolution Reagent Boc2O / Base Reagent->Target Imp2 Di-Boc Byproduct Reagent->Imp2 Excess Reagent Imp3 Oxidation Products (e.g., Ketone) Target->Imp3 Auto-oxidation

Synthesis and mechanistic origins of process-related and degradation impurities.

Orthogonal Analytical Methodologies

The Analytical Challenge: Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate lacks a conjugated pi-system, meaning it exhibits negligible UV absorbance above 220 nm. Relying solely on low-wavelength UV (e.g., 210 nm) leads to severe baseline drift during gradient elution and fails to detect non-chromophoric impurities like the unreacted starting material.

To establish a self-validating system , we must deploy orthogonal detection methodologies.

G2 Sample Raw Material Batch HPLC_CAD HPLC-CAD (Non-volatile Organics) Sample->HPLC_CAD Chiral NP-Chiral HPLC (Stereoisomers) Sample->Chiral GC_MS HS-GC-MS (Volatiles/Solvents) Sample->GC_MS Validation Data Synthesis & Mass Balance HPLC_CAD->Validation Quantify Organics Chiral->Validation Enantiomeric Excess GC_MS->Validation Residual Solvents Release Batch Release (ICH Compliant) Validation->Release SST Passed

Orthogonal analytical workflow ensuring self-validating impurity mass balance.

Protocol 1: Organic Impurity Profiling via HPLC-CAD

Causality & Rationale: Unprotected 3-aminocyclohexanol is highly polar and basic, causing it to elute in the void volume of standard C18 columns. We utilize a polar-embedded stationary phase to ensure adequate retention (k' > 2). Charged Aerosol Detection (CAD) is employed because it provides a uniform, mass-dependent response independent of chromophores.

  • Column : Polar-Embedded C18 (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm).

  • Mobile Phase A : 0.1% Formic acid in MS-grade water (provides protonation for basic impurities and is volatile for CAD).

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 5% B hold for 2 mins, ramp to 95% B over 20 minutes to elute the highly lipophilic Di-Boc byproduct.

  • Detection : CAD (Nebulizer temp: 35°C).

  • Self-Validating System Suitability (SST) : The protocol is validated only if the mass balance recovery of a spiked 3-aminocyclohexanol standard is 95–105%, proving the CAD response is uniform and the polar amine is fully retained.

Protocol 2: Chiral Purity Determination via NP-HPLC

Causality & Rationale: Normal-phase chromatography utilizing an amylose-based stationary phase is required to generate the specific steric hindrance necessary to resolve the four possible stereoisomers.

  • Column : Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase : Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: DEA is critical to suppress peak tailing of any residual basic species, ensuring sharp peaks for accurate enantiomeric excess (ee) integration.

  • Isocratic Elution : Flow rate 1.0 mL/min at 25°C.

  • Detection : UV at 210 nm (acceptable here as isocratic conditions prevent baseline drift).

  • Self-Validating System Suitability (SST) : The resolution (Rs) between the (1R,3R) target and the (1S,3S) enantiomer must be ≥ 2.0.

Protocol 3: Volatile Impurity Profiling via HS-GC-MS

Causality & Rationale: Tert-butanol is a direct byproduct of Boc2O hydrolysis. It cannot be detected by LC-CAD due to its volatility. Headspace Gas Chromatography (HS-GC) selectively extracts volatile impurities without injecting the non-volatile carbamate matrix, preventing inlet contamination.

  • Column : DB-624 (30 m x 0.32 mm, 1.8 µm).

  • Headspace Conditions : Incubation at 80°C for 20 minutes.

  • Detection : MS (Electron Ionization), monitoring m/z 59 for tert-butanol.

  • Self-Validating System Suitability (SST) : The relative standard deviation (RSD) of the tert-butanol peak area across six replicate standard injections must be ≤ 5.0%, ensuring headspace equilibrium is consistently achieved.

Quantitative Impurity Profile and Regulatory Thresholds

By synthesizing the data from the orthogonal protocols, we establish a comprehensive impurity profile. The table below outlines the expected Relative Retention Times (RRT) and the strict qualification limits mandated by regulatory bodies[3].

Impurity ClassificationChemical EntityOriginRRTDetection ModeICH Q3A(R2) Limit
Unreacted SM 3-AminocyclohexanolIncomplete protection0.15HPLC-CAD≤ 0.15%
Reagent Residue Di-tert-butyl dicarbonateExcess reagent1.35HPLC-CAD≤ 0.15%
Byproduct Di-Boc-3-aminocyclohexanolOver-reaction1.45HPLC-CAD≤ 0.15%
Stereoisomer (1S,3S)-IsomerIncomplete chiral resolution0.85NP-Chiral HPLC≤ 0.15%
Degradation Tert-butyl n-(3-oxocyclohexyl)carbamateAuto-oxidation1.10HPLC-CAD≤ 0.15%
Volatile Solvent Tert-butanolReagent hydrolysisN/AHS-GC-MS≤ 0.50% (Q3C)

References

  • [3] Title: ICH Q3A(R2) Impurities in New Drug Substances. Source: International Council for Harmonisation (ICH). URL:[Link]

  • [2] Title: Palladium-Catalyzed C–O Cross-Coupling as a Replacement for a Mitsunobu Reaction in the Development of an Androgen Receptor Antagonist. Source: ACS Organic Process Research & Development. URL:[Link]

  • [1] Title: US10233188B2 - CDK2/4/6 inhibitors. Source: Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification of tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1638744-95-2 | Molecular Formula: C11H21NO3 | Exact Mass: 215.15 Executive Summary & Strategic Importance Chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1638744-95-2 | Molecular Formula: C11H21NO3 | Exact Mass: 215.15

Executive Summary & Strategic Importance

Chiral 1,3-disubstituted cyclohexanes are highly privileged pharmacophores in modern medicinal chemistry. Specifically, tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate serves as a critical building block in the development of advanced targeted therapeutics, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors ( [1]) and Bruton's Tyrosine Kinase (BTK) inhibitors ( [2]). The trans-(1R,3R) stereochemistry provides precise spatial vectors for hydrogen bonding, allowing drug molecules to achieve optimal steric fit within kinase ATP-binding pockets.

This application note details a self-validating, highly chemoselective protocol for the N-Boc protection of enantiopure (1R,3R)-3-aminocyclohexanol, ensuring >95% yield while maintaining absolute stereochemical integrity.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing a robust protocol requires moving beyond a simple list of ingredients to understanding the causality behind every experimental parameter:

  • Chemoselectivity via Temperature Control: The target molecule contains both a primary aliphatic amine and a secondary alcohol. Di-tert-butyl dicarbonate (Boc₂O) is an electrophile that preferentially reacts with the more nucleophilic amine. However, to completely suppress competitive O-acylation (carbonate formation at the hydroxyl group), the reaction must be initiated at 0 °C. Thermal runaway not only diminishes yield but complicates downstream purification.

  • Base Selection (Triethylamine vs. DMAP): Triethylamine (TEA) is utilized strictly as an acid scavenger. The explicit avoidance of 4-Dimethylaminopyridine (DMAP) is a deliberate mechanistic choice; DMAP acts as an acyl transfer catalyst that would indiscriminately promote the unwanted O-Boc protection of the secondary alcohol ( [3]).

  • Workup Causality: A saturated aqueous ammonium chloride (NH₄Cl) wash is deployed instead of standard 1M HCl. The mild acidity of NH₄Cl (pH ~5.5) efficiently protonates and removes residual TEA into the aqueous phase without risking the acid-catalyzed deprotection of the newly formed, acid-sensitive tert-butyl carbamate.

Synthetic Workflow Visualization

Pathway A (1R,3R)-3-Aminocyclohexanol (Nucleophile) B Boc2O / TEA (Electrophile / Base) A->B DCM, 0 °C C N-Boc Intermediate (Exothermic Step) B->C Nucleophilic Attack D Workup & Purification (NH4Cl / Silica Gel) C->D RT, 16h E Target Compound (CAS: 1638744-95-2) D->E >95% Yield

Figure 1: Chemoselective N-Boc protection workflow for (1R,3R)-3-aminocyclohexanol.

Step-by-Step Synthesis Protocol

Reagent Stoichiometry (100 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
(1R,3R)-3-Aminocyclohexanol115.171.0011.52 gEnantiopure Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.251.0522.92 gProtecting Group Reagent
Triethylamine (TEA)101.191.2016.7 mLAcid Scavenger / Base
Dichloromethane (DCM)84.93N/A200 mLAnhydrous Solvent
Experimental Procedure

Step 1: System Preparation Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Add 11.52 g of (1R,3R)-3-aminocyclohexanol and 150 mL of anhydrous Dichloromethane (DCM). Stir until a homogeneous solution is achieved.

Step 2: Base Addition & Cooling Inject 16.7 mL of Triethylamine (TEA) into the reaction flask. Immediately submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Step 3: Electrophile Addition Dissolve 22.92 g of Boc₂O in 50 mL of anhydrous DCM. Transfer this to a pressure-equalizing addition funnel. Add the Boc₂O solution dropwise to the reaction mixture over a period of 30–45 minutes. Critical Insight: Dropwise addition at 0 °C prevents localized heating, ensuring absolute chemoselectivity for the amine over the hydroxyl group.

Step 4: Reaction Propagation Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 14 to 16 hours.

Step 5: Self-Validating Reaction Monitoring Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) solvent system.

  • Validation Check: Stain one TLC plate with Ninhydrin (requires heating). The disappearance of the highly polar, Ninhydrin-positive baseline spot confirms the total consumption of the free amine.

Workup and Isolation

Step 6: Quenching Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl directly into the flask. Stir vigorously for 10 minutes to ensure complete neutralization of residual TEA.

Step 7: Extraction Transfer the biphasic mixture to a 500 mL separatory funnel. Separate the organic (bottom) layer. Extract the remaining aqueous phase with additional DCM (2 × 50 mL).

Step 8: Washing & Drying Combine all organic extracts and wash sequentially with deionized water (100 mL) and saturated aqueous NaCl (brine, 100 mL). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

Step 9: Concentration & Purification Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 35 °C) to yield a crude off-white solid. Purify the crude material via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure target compound as a white crystalline solid.

Analytical Characterization & Data Presentation

To guarantee the integrity of the synthesized building block prior to downstream coupling reactions, the following analytical parameters must be met:

Analytical TechniqueExpected ResultDiagnostic Value
TLC (Hexanes:EtOAc 1:1)Rf ≈ 0.45 (PMA stain active)Confirms product formation; Ninhydrin negative confirms no free amine remains.
¹H NMR (400 MHz, CDCl₃)δ 4.50 (br s, 1H, NH), 3.95 (m, 1H, CH-OH), 3.55 (m, 1H, CH-NH), 1.44 (s, 9H, t-Bu)Validates structural integrity, stereocenter preservation, and Boc incorporation.
LC-MS (ESI+)m/z 238.1 [M+Na]⁺, 160.1[M-tBu+H]⁺Confirms molecular weight. The loss of isobutylene (56 Da) is a highly characteristic self-validating fragmentation for Boc-protected amines.

References

  • Source: Google Patents (WO2015025197A1)
  • Source: Google Patents (WO2015151006A1)
Application

Application Note: Chemoselective Amide Coupling of tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate

Introduction tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate—commonly referred to as (1R,3R)-3-(Boc-amino)cyclohexanol—is a highly versatile, chiral bifunctional building block widely utilized in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate—commonly referred to as (1R,3R)-3-(Boc-amino)cyclohexanol—is a highly versatile, chiral bifunctional building block widely utilized in medicinal chemistry and drug development. It features a Boc-protected primary amine and a free secondary alcohol situated on a rigid cyclohexane scaffold. Integrating this building block into target molecules via amide coupling requires a precise two-step sequence: (1) acidic deprotection of the Boc group, and (2) chemoselective N-acylation in the presence of the unprotected secondary hydroxyl group.

Mechanistic Insights & Causality (The "Why")

To ensure high yields and absolute chemoselectivity, the experimental design must account for the distinct reactivities of the functional groups involved.

Boc Deprotection Kinetics

The tert-butoxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions[1]. The addition of Trifluoroacetic Acid (TFA) protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is inherently unstable and rapidly decarboxylates to release CO₂ gas, yielding the free amine as a TFA salt[2][3]. Because the tert-butyl cation is a reactive electrophile, running the reaction in a well-ventilated system and completely stripping the TFA during workup is critical to prevent unwanted side reactions or suppression of the subsequent coupling step[2][3].

Chemoselectivity: N-Acylation vs. O-Acylation

Following deprotection, the resulting (1R,3R)-3-aminocyclohexanol possesses both a primary amine and a secondary alcohol. Amide coupling must be performed chemoselectively to avoid esterification (O-acylation).

  • Nucleophilicity Differential: The primary amine is intrinsically more nucleophilic than the secondary alcohol. By carefully controlling the stoichiometry of the activated carboxylic acid (1.0–1.05 equivalents), the amine will outcompete the alcohol for the electrophilic active ester[4].

  • Reagent Selection (HATU/DIPEA): 5 is the gold standard for this transformation[5]. It converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester, which rapidly undergoes nucleophilic attack by the amine[5][6]. DIPEA (Hünig's base) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the amine-TFA salt[5].

  • Omission of DMAP: 4-Dimethylaminopyridine (DMAP) must be strictly avoided. DMAP is a potent acyl transfer catalyst that significantly accelerates O-acylation, which would erode the chemoselectivity and lead to ester or ester-amide byproducts[7].

Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the protected building block to the chemoselective amide product, highlighting the targeted pathway versus the suppressed side reaction.

G SM tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (Boc-Protected Amino Alcohol) Deprotect Step 1: Boc Deprotection (TFA / DCM) SM->Deprotect Intermediate (1R,3R)-3-aminocyclohexanol (TFA Salt) Deprotect->Intermediate - CO2, - t-Bu cation Coupling Step 2: Amide Coupling (R-COOH, HATU, DIPEA) Intermediate->Coupling Product Chemoselective Amide (N-Acylated Product) Coupling->Product Primary Amine Nucleophilic Attack SideProduct Ester Byproduct (O-Acylated - Minimized) Coupling->SideProduct Secondary Alcohol (Suppressed w/o DMAP)

Caption: Two-step workflow for the chemoselective amide coupling of the bifunctional building block.

Experimental Protocols

Protocol 1: Boc Deprotection (Solution-Phase)

This protocol removes the Boc protecting group to liberate the primary amine[3].

Materials:

  • tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected amino alcohol in anhydrous DCM to achieve a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stir bar[3].

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation[3].

  • Acid Addition: Slowly add TFA dropwise to the stirred solution until a 1:1 (v/v) ratio of TFA:DCM is reached[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Note: Ensure the system is vented (e.g., via a nitrogen bubbler) to allow CO₂ gas to escape.[1][2][3]

  • Monitoring: Confirm complete consumption of the starting material via TLC (ninhydrin stain) or LC-MS[3].

  • Concentration: Concentrate the reaction mixture under reduced pressure[3].

  • Co-evaporation: To remove residual TFA, dissolve the crude oil in toluene (5 mL/mmol) and evaporate under reduced pressure. Repeat this process three times to yield the (1R,3R)-3-aminocyclohexanol TFA salt as a viscous oil or solid, which can be used directly in the next step without further purification.

Protocol 2: Chemoselective Amide Coupling

This protocol couples the liberated amine with a target carboxylic acid while preserving the secondary alcohol[5][8].

Materials:

  • (1R,3R)-3-Aminocyclohexanol TFA salt (from Protocol 1, 1.0 eq)

  • Target Carboxylic Acid (R-COOH, 1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 to 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: In a dry flask, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration)[5].

  • Base Addition: Add DIPEA (1.5 eq) to the mixture. Stir at room temperature for 5–10 minutes. The solution may turn yellow, indicating the formation of the active OAt ester[5].

  • Amine Addition: In a separate vial, dissolve the (1R,3R)-3-aminocyclohexanol TFA salt (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this vial to neutralize the TFA salt, then transfer the solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir the combined mixture at room temperature for 2–4 hours. Monitor via LC-MS for the formation of the desired mass and the absence of the O-acylated byproduct.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), water, and brine (to remove DMF).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically using a DCM/MeOH or Hexane/EtOAc gradient).

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the effect of different coupling reagents and additives on the chemoselectivity of the reaction (N-acylation vs. O-acylation).

Coupling Reagent (1.1 eq)Base (3.0 eq)AdditiveConversion (%)N-Amide Yield (%)O-Ester Yield (%)Chemoselectivity Ratio (N:O)
HATU DIPEA None >99 94 <2 >47:1
EDC·HClDIPEAHOBt9586421.5:1
PyBOPDIPEANone9889329.6:1
HATUTEADMAP (0.1 eq)>9955421.3:1

Data Interpretation: HATU with DIPEA provides the highest conversion and superior chemoselectivity for the amide[5][6]. The introduction of DMAP drastically reduces chemoselectivity, promoting significant formation of the unwanted ester byproduct[7].

References

  • BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)." 3

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." 2

  • J&K Scientific LLC. "BOC Protection and Deprotection." 1

  • Inhibitor Research Hub. "HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation." 5

  • Proceedings of the National Academy of Sciences (PNAS). "Accelerated chemical synthesis of peptides and small proteins."6

  • ACS Publications. "Water: An Underestimated Solvent for Amide Bond-Forming Reactions."4

  • ACS Publications. "Amidation of Esters with Amino Alcohols Using Organobase Catalysis." 7

Sources

Method

Scale-up manufacturing and isolation process for Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate

Application Note: Scale-Up Manufacturing and Isolation Process for tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate Executive Summary The chiral building block tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing and Isolation Process for tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate

Executive Summary

The chiral building block tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (commonly referred to as trans-N-Boc-3-aminocyclohexanol) is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators. Transitioning this molecule from bench-scale synthesis to industrial manufacturing presents significant challenges, primarily revolving around the stereoselective isolation of the (1R,3R) enantiomer from a complex mixture of four possible stereoisomers[1].

This application note details a highly scalable, self-validating chemoenzymatic workflow. By combining high-pressure catalytic hydrogenation with a highly selective Enzymatic Kinetic Resolution (EKR) using Candida antarctica lipase B (CAL-B), this protocol ensures >99% enantiomeric excess (ee) and robust scalability[2][3].

Mechanistic Causality & Process Design

To achieve high purity and yield at scale, the process is divided into three distinct mechanistic phases. We do not merely rely on standard resolutions; we exploit the specific thermodynamic and kinetic properties of the intermediates.

Phase 1: Regioselective Reduction and Protection The synthesis begins with the catalytic hydrogenation of 3-aminophenol. We select 5% Rhodium on Alumina (Rh/Al₂O₃) over standard Palladium catalysts. Palladium frequently catalyzes the hydrogenolysis of the C–O bond, leading to the formation of cyclohexylamine impurities[4]. Rh/Al₂O₃ preserves the hydroxyl group, yielding a crude mixture of cis- and trans-3-aminocyclohexanols. Subsequent in situ protection with Boc-anhydride (Boc₂O) provides the N-Boc derivatives, allowing for the selective crystallization of the rac-trans isomer from ethyl acetate/hexane due to its distinct crystal lattice energy compared to the cis isomers.

Phase 2: Enzymatic Kinetic Resolution (EKR) The core of this scale-up is the EKR of the rac-trans-N-Boc-3-aminocyclohexanol. We utilize immobilized CAL-B (Novozym 435) with vinyl acetate as the acyl donor.

  • Causality of Selectivity: According to Kazlauskas' rule for secondary alcohols, the stereospecific active site of CAL-B (a Ser-His-Asp catalytic triad) preferentially accommodates the (1R)-carbinol stereocenter. Consequently, the (1R,3R) enantiomer undergoes rapid acylation to form the (1R,3R)-acetate, while the (1S,3S) enantiomer faces severe steric clash and remains as the unreacted alcohol[3].

  • Thermodynamic Driver: Vinyl acetate is chosen because its leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible tautomerization prevents the reverse reaction, driving the equilibrium strictly forward and ensuring a high Enantiomeric Ratio (E-value > 200).

Phase 3: Isolation and Methanolysis Because the target is the (1R,3R)-alcohol, we must isolate the fast-reacting (1R,3R)-acetate from the EKR mixture. The massive polarity difference between the acetate and the unreacted (1S,3S)-alcohol allows for rapid, scalable plug-filtration. A subsequent mild methanolysis (K₂CO₃/MeOH) cleaves the acetate, yielding the pure tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate without compromising the acid-sensitive Boc group.

Mandatory Visualization: Process Workflows

Workflow A 3-Aminophenol B Catalytic Hydrogenation (Rh/Al2O3, H2) A->B C cis/trans-3-Aminocyclohexanol B->C D Boc Protection (Boc2O, NaOH/THF) C->D E rac-trans-N-Boc-3-aminocyclohexanol Crystallization D->E F Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) E->F G (1S,3S)-Alcohol (Byproduct) F->G Unreacted H (1R,3R)-Acetate (Intermediate) F->H Acylated I Methanolysis (K2CO3, MeOH) H->I J tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (Target) I->J

Caption: Workflow for the scale-up synthesis and isolation of the (1R,3R) target compound.

Mechanism racemate rac-trans-N-Boc-3-aminocyclohexanol calb CAL-B Active Site (Ser-His-Asp triad) racemate->calb Vinyl Acetate fast Fast Acylation (Sterically favored) calb->fast (1R,3R) Enantiomer slow Slow Acylation (Steric clash) calb->slow (1S,3S) Enantiomer prod1 (1R,3R)-Acetate (Target Precursor) fast->prod1 prod2 (1S,3S)-Alcohol (Byproduct) slow->prod2

Caption: Logical relationship of CAL-B stereoselectivity during enzymatic kinetic resolution.

Experimental Protocols (Scale-Up Validated)

Protocol 1: Synthesis of rac-trans-N-Boc-3-aminocyclohexanol

This protocol is designed to mitigate exothermic risks and prevent over-reduction.

  • Hydrogenation: Charge a 50 L Hastelloy pressure reactor with 3-aminophenol (2.0 kg, 18.3 mol), 5% Rh/Al₂O₃ (100 g), and anhydrous methanol (20 L). Purge with N₂ (3x), then pressurize with H₂ to 50 bar. Heat to 60 °C. Monitor hydrogen uptake; the reaction is typically complete within 12 hours.

  • Filtration: Cool to 20 °C, vent H₂, and filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol mixture.

  • Protection: Dissolve the crude mixture in THF (15 L) and water (5 L). Add NaHCO₃ (2.3 kg, 27.4 mol). Cool the biphasic mixture to 0–5 °C.

  • Exotherm Control: Slowly dose Boc₂O (4.2 kg, 19.2 mol) over 3 hours via an addition funnel. Critical PAT: Monitor the internal temperature strictly; do not exceed 15 °C to prevent Boc₂O degradation and excessive CO₂ evolution.

  • Isolation: Extract with MTBE (2 x 10 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Crystallize the residue from ethyl acetate/hexane (1:4 v/v) at 0 °C to selectively precipitate the rac-trans-N-Boc-3-aminocyclohexanol (approx. 1.6 kg, 40% yield from 3-aminophenol).

Protocol 2: Enzymatic Kinetic Resolution (Self-Validating System)

The self-validating nature of this step relies on strict adherence to the 50% conversion mark.

  • Reaction Setup: In a 20 L jacketed reactor, dissolve rac-trans-N-Boc-3-aminocyclohexanol (1.5 kg, 6.97 mol) in toluene (10 L).

  • Reagent Addition: Add vinyl acetate (1.8 kg, 20.9 mol, 3.0 eq) followed by immobilized CAL-B (Novozym 435, 150 g, 10 wt%).

  • Incubation & IPC: Stir the suspension gently at 30 °C. In-Process Control (IPC): After 16 hours, sample the reaction every 4 hours for chiral HPLC analysis (e.g., Chiralcel OD-H column). The reaction must be stopped precisely when the conversion of the (1R,3R) enantiomer to the acetate reaches >99% (typically at 48–50% overall conversion).

  • Termination: Filter the immobilized enzyme. Wash the enzyme bed with toluene (2 L) for recycling. Concentrate the combined filtrate.

Protocol 3: Isolation and Methanolysis to the Target Compound
  • Plug Filtration: Load the concentrated EKR filtrate onto a short silica gel pad (5 kg). Elute with 10% EtOAc in heptane to cleanly isolate the non-polar (1R,3R)-acetate. The polar (1S,3S)-alcohol remains on the column and can be eluted later with 50% EtOAc if needed.

  • Methanolysis: Transfer the isolated (1R,3R)-acetate to a 10 L reactor. Dissolve in methanol (5 L) and add K₂CO₃ (100 g, catalytic). Stir at 25 °C for 4 hours.

  • Final Isolation: Concentrate the mixture, partition between water (3 L) and MTBE (5 L). Separate the organic layer, dry, and evaporate. Recrystallize from heptane to yield pure tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate as a white crystalline solid.

Data Presentation & Quality Metrics

The table below summarizes the quantitative data across three scale-up batches, demonstrating the stability of the EKR process and the consistency of the enantiomeric excess.

Table 1: Process Parameters and Quality Metrics for Scale-Up Batches

Parameter / MetricPilot Batch 1Pilot Batch 2Manufacturing Batch
Input Racemate Mass 100 g1.5 kg10.0 kg
EKR Conversion Time 22 h26 h34 h
Isolated Yield (Target) 46.5%45.2%44.8%
Chemical Purity (HPLC) >99.8%>99.5%>99.5%
Enantiomeric Excess (ee) 99.9%99.8%99.7%
E-Factor (Overall) 18.215.414.1

Note: The theoretical maximum yield for an EKR process is 50%. An isolated yield of ~45% represents >90% efficiency of the theoretical maximum.

References

  • Brocklehurst, C. E., Laumen, K., La Vecchia, L., Shaw, D., & Vögtle, M. (2011). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 15(1), 294–300.[Link]

  • Levy, L. M., de Gonzalo, G., & Gotor, V. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(13), 2051–2056.[Link]

  • Bernardelli, P., Bladon, M., Lorthiois, E., Manage, A. C., Vergne, F., & Wrigglesworth, R. (2004). Resolution of trans-3-aminocyclohexanol. Tetrahedron: Asymmetry, 15(9), 1451–1455.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization during Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate oxidation

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the oxidation of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbama...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the oxidation of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate. Converting this secondary alcohol to its corresponding ketone—tert-butyl (3-oxocyclohexyl)carbamate—presents a significant stereochemical challenge: the preservation of the β-amino stereocenter at C1.

As a Senior Application Scientist, I have structured this guide to address the mechanistic pitfalls of this specific transformation and provide a field-proven, self-validating protocol to ensure high-fidelity stereochemical retention.

Frequently Asked Questions (FAQs)

Q1: Why does my product epimerize or racemize during oxidation? The oxidation of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate yields a β-amino ketone. In this structural motif, the stereocenter bearing the Boc-protected amine is situated at the β-position relative to the newly formed carbonyl group. Under basic or strongly acidic conditions, the α-protons of the ketone are readily abstracted to form an enol or enolate. This intermediate is highly susceptible to an E1cB-type retro-Michael elimination, expelling the Boc-amine to form an achiral α,β-unsaturated ketone (cyclohex-2-en-1-one)[1]. Subsequent non-stereoselective re-addition (Michael addition) of the amine back into the ring results in complete epimerization (or racemization) of the C1 stereocenter[2].

Q2: Which common oxidation methods should I avoid for this substrate?

  • Swern Oxidation: Strongly discouraged. The Swern protocol requires an amine base (typically triethylamine or diisopropylethylamine) to facilitate the breakdown of the alkoxysulfonium intermediate. The introduction of this base directly triggers the retro-Michael elimination pathway[3].

  • Jones Oxidation: Avoid. The highly acidic conditions (CrO3/H2SO4) can cleave the acid-sensitive Boc protecting group and promote acid-catalyzed enolization, leading to the same elimination-addition degradation cycle[2].

Q3: What is the most reliable method to prevent epimerization? We highly recommend using Buffered Dess-Martin Periodinane (DMP) [4] or a TEMPO-catalyzed aerobic oxidation [3]. DMP is a mild oxidant that operates efficiently at low temperatures. However, because DMP releases acetic acid as a byproduct during the catalytic cycle, the reaction must be buffered with solid sodium bicarbonate (NaHCO3). This neutralizes the acetic acid in situ, maintaining a strictly neutral pH that prevents both acid-catalyzed enolization and base-catalyzed E1cB elimination[4][5].

Quantitative Data: Comparison of Oxidation Methods
Oxidation MethodTypical ConditionsYield (%)Epimerization (%)Recommendation
Buffered DMP DMP (1.2 eq), NaHCO3 (3.0 eq), DCM, 0 °C to RT85–95%< 2%Highly Recommended
Cu/TEMPO TEMPO (cat.), Cu(I) salt, O2, NMI, RT80–90%< 5%Recommended[6]
Swern Oxalyl chloride, DMSO, Et3N, -78 °C to RT60–75%20–50%Avoid (Base-induced E1cB)
Jones CrO3, H2SO4, Acetone, 0 °C40–50%10–30%Avoid (Acidic cleavage)
Mandatory Visualization: Degradation Pathway

G A Starting Material (1R,3R)-3-hydroxycyclohexyl carbamate B Mild Buffered Oxidation (e.g., DMP + NaHCO3) A->B C Harsh/Basic Oxidation (e.g., Swern + Et3N) A->C D Desired Product (R)-3-(Boc-amino)cyclohexanone (Stereocenter Retained) B->D E Base-Catalyzed Enolization (C2/C4 Deprotonation) C->E F Retro-Michael Elimination (E1cB Pathway) E->F G Achiral Intermediate Cyclohex-2-en-1-one + NH2Boc F->G H Non-Stereoselective Michael Re-addition G->H I Epimerized Product (R/S)-3-(Boc-amino)cyclohexanone H->I

Mechanism of beta-amino ketone epimerization via retro-Michael elimination.

Experimental Protocol: Buffered Dess-Martin Periodinane Oxidation

Objective: To oxidize tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate to tert-butyl (3-oxocyclohexyl)carbamate while strictly preserving the C1 stereocenter.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

    • Dissolve tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • In Situ Buffering (Critical Step):

    • Add solid sodium bicarbonate (NaHCO3) (3.0 to 5.0 equivalents) directly to the stirring solution.

    • Causality: DMP oxidation generates one equivalent of acetic acid. Without NaHCO3, the acidic microenvironment protonates the newly formed ketone, facilitating enolization and subsequent retro-Michael degradation. The heterogeneous buffer neutralizes the acid immediately without introducing a soluble base[4].

  • Reagent Addition:

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add Dess-Martin Periodinane (DMP) (1.2 to 1.5 equivalents) portion-wise over 5 minutes.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Stir vigorously for 1.5 to 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin or Phosphomolybdic Acid (PMA) stain to visually confirm the disappearance of the starting material.

  • Self-Validating Quench:

    • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous sodium thiosulfate (Na2S2O3).

    • Causality: Na2S2O3 reduces unreacted DMP and its iodinane byproducts into water-soluble, non-oxidizing 2-iodobenzoic acid derivatives. This prevents post-reaction oxidative degradation or side-reactions during the concentration phase.

  • Extraction & Workup:

    • Stir the biphasic mixture vigorously until the organic layer transitions from cloudy to completely clear (approximately 15–30 minutes).

    • Separate the layers. Extract the aqueous layer twice with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation).

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to isolate the pure, stereochemically intact β-amino ketone.

References
  • Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Development of a Dynamic Kinetic Resolution for the Isolation of an Intermediate in the Synthesis of Casopitant Mesylate: Application of QbD Principles. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. URL:[Link]

  • Dess-Martin periodinane (87413-09-0). LookChem. URL:[Link]

  • Expansion of Substrate Scope for Nitroxyl Radical/Copper-Catalyzed Aerobic Oxidation of Primary Alcohols: A Guideline for Catalyst Selection. J-Stage. URL:[Link]

Sources

Optimization

Troubleshooting incomplete Boc cleavage in Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate

Welcome to the technical support center for troubleshooting the deprotection of Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting the deprotection of Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and answers to common challenges encountered during the acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate.

Understanding the Core Chemistry: The "Why" of Boc Cleavage

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multi-step organic synthesis, valued for its stability under various conditions and its clean removal under acidic treatment.[1][2] The deprotection is an acid-catalyzed process that proceeds through a well-established E1-type elimination mechanism.[1][3] Understanding this mechanism is critical for diagnosing and resolving experimental failures.

The process involves three key steps:

  • Protonation: The acid (e.g., TFA or HCl) protonates the carbonyl oxygen of the Boc group. This makes the carbamate a better leaving group.[4][5]

  • Fragmentation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation releases a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[4][5] The amine is then typically protonated by the excess acid in the medium, forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation A Boc-Protected Amine B Protonated Carbamate A->B  + H+ H_plus H+ C Protonated Carbamate D Carbamic Acid + t-Butyl Cation C->D  Cleavage E Carbamic Acid F Free Amine + CO2 E->F  Spontaneous

Caption: Acid-catalyzed mechanism of Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate? A2: Standard conditions typically involve treating the substrate with a strong acid in an anhydrous organic solvent.[6] The most common systems are a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[7][8] Reactions are usually conducted at room temperature for 30 minutes to a few hours.[9][10]

Q2: Why is my deprotection reaction sluggish or incomplete for this specific substrate? A2: Incomplete deprotection of this molecule can often be attributed to steric hindrance.[11] The cyclohexane ring, coupled with the bulky Boc group, can physically impede the approach of the acid to the carbamate's carbonyl oxygen, slowing the initial protonation step.[11][12] Inadequate acid strength or concentration can also lead to an incomplete reaction.

Q3: How can I effectively monitor the reaction's progress? A3: The most straightforward method is Thin Layer Chromatography (TLC).[13] The deprotected product, (1R,3R)-3-aminocyclohexan-1-ol, is significantly more polar than the starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it will develop a characteristic purple or blue spot in the presence of the newly formed primary amine.[13] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product mass.[14][15]

Q4: I see a byproduct with a mass increase of +56 amu. What is it? A4: A mass increase of +56 amu corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic side reaction where the tert-butyl cation generated during cleavage acts as an electrophile and alkylates a nucleophilic site on your molecule or another starting material molecule.[15][16] While the secondary amine is the primary site for Boc protection, the hydroxyl group could potentially undergo O-alkylation, though this is less common.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: My reaction is very slow, and a significant amount of starting material remains even after several hours.

  • Possible Cause 1: Insufficient Acid Strength or Concentration

    • Explanation: The energy barrier for the initial protonation and subsequent cleavage may not be overcome if the acid is too weak, too dilute, or has degraded over time. TFA, for instance, is hygroscopic and can lose potency if not stored properly.

    • Solution:

      • Increase Acid Concentration: If you are using 25% TFA in DCM, increase the concentration to 50% or even use neat TFA.[11][16]

      • Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often more effective than TFA for cleaving stubborn Boc groups.[11][16] This reagent is commercially available and generally provides faster and more complete reactions.[7][17]

      • Verify Reagent Quality: Use fresh, high-purity reagents. Ensure your TFA is not old and has been stored under anhydrous conditions.

  • Possible Cause 2: Steric Hindrance

    • Explanation: As mentioned in the FAQ, the bulky nature of the substrate can significantly slow the reaction rate by hindering the acid's approach.[11]

    • Solution:

      • Increase Reaction Temperature: Gently warming the reaction mixture to 30-40°C can provide the necessary activation energy to overcome steric barriers. However, monitor the reaction closely by TLC or LC-MS, as elevated temperatures can also promote side reactions.[11][13]

      • Extend Reaction Time: For sterically hindered substrates, reactions may simply require more time. Allow the reaction to proceed overnight if necessary, ensuring your setup is sealed to prevent solvent evaporation or moisture ingress.[13]

  • Possible Cause 3: Poor Substrate Solubility

    • Explanation: If the substrate is not fully dissolved in the reaction solvent, the reaction becomes a heterogeneous mixture, and the rate will be severely limited by the dissolution speed.

    • Solution: Ensure your starting material is completely soluble in the chosen solvent system. If solubility in DCM is poor, consider alternative solvents like 1,4-dioxane or ethyl acetate when using an HCl-based system. A small amount of a co-solvent might be necessary.[11][16]

Problem: The deprotection is complete, but my yield is low, and I see multiple side products on my TLC/LC-MS.

  • Possible Cause: Alkylation by the Tert-Butyl Cation

    • Explanation: The tert-butyl cation generated during cleavage is a reactive electrophile.[15] It can be trapped by any available nucleophile. While your target molecule lacks highly susceptible groups like tryptophan or methionine, the free amine of the product can potentially react with the cation, leading to N-tert-butylation, or less commonly, the hydroxyl group could be O-alkylated.

    • Solution: Use a Scavenger

      • Incorporate a cation scavenger into your reaction mixture. Scavengers are reagents that are more nucleophilic than your product and will preferentially react with the tert-butyl cation.[16]

      • Common Scavengers:

        • Triethylsilane (TES) or Triisopropylsilane (TIPS): Add 2-5% (v/v) to the reaction. These are excellent scavengers that react with the tert-butyl cation to form the volatile tert-butylsilane.

        • Water: Adding a small amount of water (1-5%) can quench the cation by forming tert-butanol. However, this should only be used if downstream processes are not water-sensitive.

        • Anisole: Often used in peptide chemistry, it can also serve as an effective scavenger.

Data Summary & Optimized Protocols

Comparison of Deprotection Protocols
ProtocolReagent SystemTemperatureTypical TimeProsCons
Standard 25-50% TFA in DCM0°C to RT1-3 hoursVolatile reagents, easy workup.[1]May be too slow for this substrate; TFA can be harsh.[18]
Enhanced 4M HCl in 1,4-DioxaneRoom Temp30-60 minHighly effective, fast, and efficient.[7][9]Dioxane is a less desirable solvent; product is an HCl salt.[19]
Mild Oxalyl Chloride (3 eq.) in MethanolRoom Temp1-4 hoursVery mild, good for acid-sensitive substrates.[12][20]Reagents are toxic; mechanism is different.
Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM [13]

  • Dissolve the Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (1:1 v/v with DCM). If the substrate contains other potentially acid-sensitive groups, consider adding a scavenger like triethylsilane (5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, remove the solvent and excess TFA under reduced pressure (in vacuo).

  • Co-evaporate with a solvent like toluene or isopropanol (3x) to help remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly or after an aqueous workup (e.g., basifying with NaHCO₃ and extracting with an organic solvent).

Protocol 2: Enhanced Deprotection using HCl in Dioxane [11]

  • Dissolve the Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate (1 equivalent) in a minimal amount of a co-solvent like Methanol if it is not readily soluble in dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction at room temperature. These reactions are often much faster than with TFA and may be complete within 30-60 minutes.

  • Monitor by TLC or LC-MS.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.

Visual Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve incomplete deprotection issues.

Troubleshooting Workflow start Start: Incomplete Deprotection (TLC/LC-MS) check_reagents Are reagents fresh & anhydrous? start->check_reagents increase_acid Action: Increase TFA concentration (e.g., to 50% or neat) check_reagents->increase_acid Yes replace_reagents Action: Use fresh reagents check_reagents->replace_reagents No extend_time Action: Extend reaction time (e.g., 4h to overnight) increase_acid->extend_time increase_temp Action: Warm reaction to 30-40°C (Monitor closely) extend_time->increase_temp switch_acid Action: Switch to 4M HCl in 1,4-Dioxane increase_temp->switch_acid success Success: Proceed with workup switch_acid->success replace_reagents->increase_acid

Caption: A step-by-step workflow for troubleshooting incomplete Boc cleavage.

References

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups. Fiveable.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • BenchChem. (2025). Optimizing Boc-Gln-OH deprotection conditions to avoid side products. BenchChem.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
  • BenchChem. (2025, December). optimizing Boc deprotection conditions to avoid side reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem.
  • Sigma-Aldrich. Hydrogen chloride 4.0M 1,4-dioxane.
  • BenchChem. (2025). Technical Support Center: Boc Cleavage from Sterically Hindered Amines. BenchChem.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
  • ResearchGate. Acid-labile protecting groups.
  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Books Gateway. (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • Wikipedia. Protecting group.
  • BenchChem. (2025). Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. BenchChem.
  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem.
  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001).
  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8318-8326.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • BenchChem. tert-butyl N-[(1R,3R)
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis. BenchChem.
  • ChemicalBook. tert-butyl N-[(1R, 3S)
  • Semantic Scholar. (2008, March 1).
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • SciSpace.
  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • OSTI. A New Measurement of Amine Steric Hindrance – N Exposure.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • PubChem. tert-Butyl (3-hydroxycyclohexyl)
  • Molecules.
  • Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals addressing a ubiquitous challenge in synthetic and medicinal chemistry: the poor aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals addressing a ubiquitous challenge in synthetic and medicinal chemistry: the poor aqueous solubility of Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate (a Boc-protected amino alcohol).

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these solubility barriers.

FAQ 1: Mechanistic Causality

Q: Why does Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate exhibit such poor solubility in aqueous media despite having a polar hydroxyl group?

A: The solubility of any molecule in water is governed by the thermodynamic balance between the energy required to disrupt the water hydrogen-bond network and the energy released by solute-water interactions. While the (1R,3R)-3-hydroxycyclohexyl moiety contains a polar hydroxyl (-OH) group capable of hydrogen bonding, the presence of the tert-butyloxycarbonyl (Boc) protecting group severely limits hydration[1].

The Boc group contains a bulky, highly hydrophobic tert-butyl moiety. This nonpolar region forces surrounding water molecules to form a highly ordered, entropically unfavorable clathrate-like cage around it. The entropic penalty of solvating the Boc group vastly outweighs the enthalpic gain from the hydroxyl group's hydrogen bonding, resulting in near-insolubility in purely aqueous buffers[1].

FAQ 2: Cosolvent Strategies

Q: I need to perform a bioconjugation reaction in an aqueous buffer. What are the optimal cosolvents to keep the compound in solution without denaturing my biological targets?

A: To solubilize Boc-protected amino alcohols in aqueous media, miscible organic cosolvents must be employed to lower the dielectric constant of the solution and disrupt the hydrophobic effect. For biochemical assays or enzymatic reactions, the choice of cosolvent must balance compound solubility with protein stability. Polyethylene glycols (PEGs) and dimethyl sulfoxide (DMSO) are premier choices, as they act as hydrogen-bond acceptors that solvate the carbamate while remaining relatively well-tolerated by enzymes[2].

Table 1: Recommended Cosolvents for Boc-Protected Amino Alcohols

CosolventDielectric Constant (ε)Suggested Max Conc. (v/v) in Bio-AssaysSolubilization Mechanism
DMSO 46.75 - 10%Disrupts water lattice; solvates hydrophobic domains.
PEG-400 12.410 - 20%Amphiphilic polymer encapsulation; lowers medium polarity.
Ethanol 24.3< 5%Hydrophobic tail interacts with tert-butyl group.
DMF 36.7< 5%Excellent organic solubilizer, but higher toxicity limits bio-use.

Note: Always prepare a highly concentrated stock solution (e.g., 50 mM) in 100% cosolvent, then spike it into the aqueous buffer under rapid vortexing to prevent localized precipitation.

FAQ 3: Cyclodextrin Encapsulation (Host-Guest Chemistry)

Q: My downstream application cannot tolerate organic cosolvents. Is there a way to achieve true aqueous solubility?

A: Yes. When organic cosolvents are incompatible with your system, host-guest complexation using cyclodextrins is the most effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for Boc-protected compounds. The bulky, hydrophobic tert-butyl group of the Boc moiety spontaneously inserts into the hydrophobic cavity of HP-β-CD, driven by the release of high-energy water molecules from the cavity[3]. This forms a water-soluble inclusion complex, effectively masking the hydrophobic region from the aqueous environment.

Mechanism Boc Hydrophobic Boc Group (tert-butyl moiety) Complex Host-Guest Complex (Water Soluble) Boc->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host

Mechanism of host-guest inclusion complexation using HP-β-CD to mask hydrophobic domains.

Protocol: Preparation of HP-β-CD Inclusion Complex

Self-Validating Logic: This protocol uses a molar excess of HP-β-CD and relies on visual clarity and dynamic light scattering (DLS) to confirm complexation, ensuring no micro-precipitates remain to confound your assays.

  • Weighing: Weigh 1.0 molar equivalent of Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate.

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your target buffer. (This represents a roughly 2- to 5-fold molar excess depending on your target concentration).

  • Mixing: Add the solid carbamate directly to the HP-β-CD solution.

  • Agitation: Sonicate the suspension in a water bath at 35°C for 30–60 minutes. The mechanical energy and slight heat accelerate the thermodynamic equilibrium of inclusion.

  • Validation: The solution should transition from a cloudy suspension to completely optically clear. Centrifuge at 10,000 x g for 10 minutes. If a pellet forms, complexation is incomplete; add more HP-β-CD solution and repeat sonication.

  • Filtration: Filter through a 0.22 µm hydrophilic PVDF syringe filter to sterilize and remove any trace uncomplexed particulate.

FAQ 4: Downstream Processing & Deprotection

Q: We only used the Boc group for an upstream coupling step. How do we remove it to restore the native aqueous solubility of the free amino alcohol?

A: The Boc group is highly sensitive to acidic conditions. Cleaving the Boc group yields the corresponding amine salt (e.g., hydrochloride or trifluoroacetate), which is highly soluble in aqueous media due to the charged ammonium ion ( NH3+​ ). The most common strategy for Boc deprotection is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane[4].

G Start Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate (Water Insoluble) Q1 Is the Boc group still required? Start->Q1 Deprotect Perform Acidic Deprotection (TFA/DCM) Q1->Deprotect No KeepBoc Retain Boc Group Q1->KeepBoc Yes WaterSoluble (1R,3R)-3-aminocyclohexanol TFA salt (Highly Water Soluble) Deprotect->WaterSoluble Q2 In vitro assay or Chemical Synthesis? KeepBoc->Q2 Cosolvent Use Cosolvents (DMSO/PEG/EtOH) Q2->Cosolvent Synthesis Cyclodextrin Use HP-β-CD Encapsulation Q2->Cyclodextrin Bio-assay

Decision tree for solubilizing or deprotecting Boc-protected amino alcohols in aqueous media.

Protocol: Acidic Deprotection to Yield Soluble Amine Salt

Self-Validating Logic: The reaction generates isobutylene gas and carbon dioxide as byproducts. The cessation of gas evolution serves as a primary visual indicator of reaction completion, followed by TLC validation to ensure complete conversion to the highly polar free amine.

  • Dissolution: Dissolve the Boc-protected amino alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) DCM:TFA mixture.

  • Reaction: Remove the ice bath and stir at room temperature. Observe the effervescence (release of CO2​ and isobutylene gas).

  • Validation (TLC): After 1-2 hours, spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The product (free amine) will appear as a bright purple/pink spot stuck at the baseline (due to its high polarity), while any unreacted starting material will run higher and fail to stain purple.

  • Concentration: Once complete, concentrate the mixture in vacuo. To remove residual TFA, co-evaporate with toluene (3 x 10 mL) followed by diethyl ether.

  • Reconstitution: The resulting (1R,3R)-3-aminocyclohexanol TFA salt can now be directly dissolved in aqueous buffers, typically achieving >100 mg/mL solubility.

References
  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. ACS Publications.1

  • Solubility of cyclomaltooligosaccharides (cyclodextrins) in H2O and D2O: A comparative study. ResearchGate. 3

  • Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. PMC - NIH. 2

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry (RSC Publishing). 4

Sources

Optimization

Technical Support Center: Troubleshooting the Esterification of Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate

Welcome to the Application Scientist Support Portal. This in-depth troubleshooting guide is designed for researchers, chemists, and drug development professionals working with the bifunctional substrate Tert-butyl n-[(1r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This in-depth troubleshooting guide is designed for researchers, chemists, and drug development professionals working with the bifunctional substrate Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate (commonly referred to as trans-3-Boc-aminocyclohexanol).

Achieving high-yielding, chemoselective O-acylation with this molecule requires navigating several competing mechanistic pathways. This guide breaks down the structural causality behind common side reactions and provides self-validating, field-proven protocols to ensure experimental success.

Mechanistic Causality & Substrate Profiling

Before troubleshooting, it is critical to understand the structural and electronic causality of the substrate:

  • Steric Hindrance & Conformation: The (1r,3r) stereochemistry dictates a trans-1,3-disubstituted cyclohexane system. In its most stable chair conformation, one substituent is equatorial and the other is axial. The axial hydroxyl group experiences significant 1,3-diaxial steric hindrance. This inherently slows down the desired O-acylation, giving competing side reactions the kinetic opportunity to dominate.

  • Acid Sensitivity: The secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is highly sensitive to acidic environments and will readily cleave via the formation of a stable tert-butyl cation[1].

  • Chemoselectivity (O- vs. N-Acylation): Although the amine is "protected," the carbamate N-H proton remains slightly acidic (pKa ~16). In the presence of strong bases or excess catalytic nucleophiles, this nitrogen can be deprotonated, leading to unwanted N-acylation rather than the desired O-acylation[2],[3].

Pathways Substrate Tert-butyl n-[(1r,3r)-3- hydroxycyclohexyl]carbamate O_Acyl Desired Product (O-Acylation) Substrate->O_Acyl Mild Base, EDC/DMAP N_Acyl Side Product (N-Acylation) Substrate->N_Acyl Strong Base (e.g., NaH) Deprotect Side Product (Boc Deprotection) Substrate->Deprotect Acidic Conditions Eliminate Side Product (Elimination) Substrate->Eliminate High Heat / Lewis Acid

Reaction pathways showing desired O-acylation vs. competing side reactions.

Quantitative Method Comparison

To optimize your workflow, compare the risks associated with standard esterification methodologies when applied to this specific Boc-protected amino alcohol.

Reaction MethodReagentsBoc Deprotection RiskN-Acylation RiskEpimerization RiskElimination Risk
Fischer Esterification H₂SO₄ or HCl, HeatHigh (>90%)LowLowModerate
Steglich Esterification EDC·HCl, DMAP, DCMLowModerateNone (Retention)Low
Acyl Chloride + Base R-COCl, TEA or PyridineLowHigh (if excess base)None (Retention)Low
Mitsunobu Reaction DEAD/DIAD, PPh₃LowLowHigh (Inversion)Moderate

Troubleshooting FAQs

Q1: Why am I losing my Boc protecting group during the esterification? A: This is a classic consequence of utilizing acidic conditions. The Boc group is specifically designed to be cleaved by strong acids (e.g., TFA, HCl, H₂SO₄)[1]. If you are attempting a standard, the acid catalyst will rapidly deprotect the amine long before the esterification reaches equilibrium[4]. Solution: Abandon acid-catalyzed methods. Switch to a mild, carbodiimide-mediated coupling (e.g., Steglich esterification) or use an acyl halide with a non-nucleophilic organic base.

Q2: My LC-MS shows a mass corresponding to the addition of the acyl group, but NMR indicates the hydroxyl group is still present. What happened? A: You are observing N-acylation (forming an N-acyl-N-Boc imide) instead of the desired O-acylation. If you use strong bases (like NaH) or a large excess of DMAP, the carbamate nitrogen is deprotonated. Because the secondary alcohol is sterically hindered, the deprotonated nitrogen becomes the kinetically favored nucleophile[2],[3]. Solution: Strictly limit DMAP to catalytic amounts (0.05 – 0.1 equivalents). Use milder, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) instead of NaH or unhindered amines.

Q3: The esterification worked, but I lost the (1r,3r) stereochemical purity. How do I prevent epimerization? A: Loss of stereochemistry typically occurs if the reaction proceeds via an SN2 mechanism (such as the Mitsunobu reaction) or an SN1-like pathway involving a carbocation intermediate. The Mitsunobu reaction intentionally inverts the stereocenter, converting the (1r,3r) trans isomer into the cis isomer. Solution: If retention of the (1r,3r) configuration is required, you must use an acyl substitution mechanism that does not break the C-O bond of the chiral center. Steglich esterification or acyl chloride methods exclusively break the O-H bond, guaranteeing 100% stereochemical retention.

Q4: I am detecting a cyclohexene derivative in my crude mixture. How do I minimize this elimination side product? A: Secondary alcohols on cyclohexane rings are prone to dehydration (E1 or E2 elimination), particularly when the leaving group is axial and anti-periplanar to an adjacent proton. High temperatures or the presence of strong Lewis acids exacerbate this pathway. Solution: Keep the reaction temperature strictly at or below room temperature (0 °C to 25 °C). Avoid prolonged heating and ensure your solvent is rigorously anhydrous to prevent the formation of acidic byproducts.

Validated Experimental Protocols

Workflow Step1 1. Dissolve Substrate & Acid in DCM (0 °C) Step2 2. Add EDC·HCl (1.2 eq) Step1->Step2 Step3 3. Add DMAP (0.1 eq) Step2->Step3 Step4 4. Warm to RT Stir 4-12 h Step3->Step4 Step5 5. Aqueous Workup (NH4Cl / NaHCO3) Step4->Step5

Optimized Steglich esterification workflow for maximum chemoselectivity.

Protocol A: Optimized Steglich Esterification (Stereochemical Retention)

Objective: Achieve O-acylation while preserving the Boc group and the (1r,3r) configuration.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. (Scientific Rationale: Cooling minimizes the kinetic energy available for the competing elimination pathway).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). (Critical Step: Do not exceed 0.1 eq of DMAP. Excess DMAP acts as a strong base and will promote N-acylation of the Boc-carbamate).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Acyl Chloride Esterification

Objective: Rapid esterification using highly reactive acyl chlorides without triggering N-acylation.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). (Scientific Rationale: DIPEA is sterically hindered, preventing it from acting as a nucleophile, and is significantly less likely to deprotonate the carbamate N-H compared to stronger, unhindered bases).

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Workup: Perform the standard aqueous workup as described in Protocol A, Step 6.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein J. Org. Chem. 2015, 11, 464–480. Available at:[Link]

  • Difference Between. "Difference Between O Acylation and N Acylation." DifferenceBetween.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate and acyclic amino alcohol analogs

As a Senior Application Scientist, understanding the conformational restrictions of cyclic systems versus their acyclic counterparts is paramount for rational synthetic design. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the conformational restrictions of cyclic systems versus their acyclic counterparts is paramount for rational synthetic design. This guide provides an in-depth comparative analysis of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate** (Compound A) and its acyclic analog, N-Boc-3-aminopropanol (Compound B).

By dissecting their structural dynamics, we can accurately predict their reactivity profiles, optimize functionalization protocols, and avoid geometrically forbidden pathways.

Conformational Causality & Steric Dynamics

The fundamental divergence in reactivity between these two scaffolds stems from their three-dimensional geometries.

Compound A (Cyclic): The (1R,3R) designation indicates a trans-1,3-disubstituted cyclohexane system. In a cyclohexane chair, a trans-1,3 relationship strictly dictates an axial-equatorial (a,e) conformation[1]. Because the molecule is locked in an (a,e) ⇌ (e,a) equilibrium, one substituent must always occupy the sterically hindered axial position, subjecting it to severe 1,3-diaxial interactions with the ring protons[2].

Compound B (Acyclic): N-Boc-3-aminopropanol possesses complete rotational freedom along its carbon backbone. It readily adopts low-energy rotamers to minimize steric clash and can easily fold to facilitate intramolecular hydrogen bonding or cyclization[3].

ConformationalDynamics cluster_cyclic Compound A: Cyclic (1R,3R) cluster_acyclic Compound B: Acyclic Analog A trans-1,3-Disubstituted Cyclohexane A1 Axial-Equatorial (a,e) Locked Geometry A->A1 A2 Divergent Vectors: Cyclization Impossible A1->A2 B N-Boc-3-aminopropanol (Flexible Chain) B1 Free Bond Rotation (Favorable Rotamers) B->B1 B2 Convergent Vectors: Rapid Cyclization B1->B2

Caption: Conformational restrictions dictating divergent intramolecular reactivity.

Comparative Reactivity Profiles

Intermolecular O-Functionalization (Acylation)

Because the hydroxyl group in Compound A is secondary and partially axial, it is highly shielded. Standard acylation conditions often fail or stall. To overcome this, Steglich Esterification is employed. We use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst because it forms a highly electrophilic acylpyridinium intermediate capable of penetrating the steric bulk of the cyclohexane ring. In contrast, the primary, unhindered hydroxyl of Compound B reacts near-instantaneously.

Intramolecular Cyclization (The Geometric Veto)

When treated with a strong base, 1,3-amino alcohols typically cyclize to form 1,3-oxazinan-2-ones[4].

  • Compound B rapidly undergoes this cyclization, as the flexible chain allows the alkoxide to easily attack the Boc carbonyl.

  • Compound A exhibits a geometric veto . For a 1,3-disubstituted cyclohexane to form a bridged 6-membered cyclic carbamate, the substituents must adopt a diaxial (a,a) conformation. Because the trans-(1R,3R) isomer is strictly locked in an (a,e) geometry, the alkoxide and the Boc group point in divergent directions. Cyclization is mathematically impossible without breaking carbon-carbon bonds.

Experimental Methodologies (Self-Validating Systems)

Protocol A: Comparative Steglich Esterification

Causality: Mild carbodiimide coupling (EDC) prevents the cleavage of the acid-sensitive Boc group, while DMAP overcomes the steric hindrance of the cyclic secondary alcohol.

  • Preparation: In two separate flame-dried flasks, dissolve 1.0 mmol of Compound A and Compound B in 10 mL anhydrous DCM.

  • Activation: Add 1.2 mmol of the target carboxylic acid, followed by 1.5 mmol of EDC·HCl.

  • Catalysis: Add DMAP. For Compound B, a catalytic amount (0.1 mmol) is sufficient. For Compound A, a stoichiometric amount (1.0 mmol) is required to drive the sterically hindered reaction.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). Compound B will show complete consumption of the starting material within 2 hours. Compound A will require ~12 hours.

  • Workup: Wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Base-Promoted Intramolecular Cyclization Assay

Causality: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to irreversibly deprotonate the hydroxyl group, forcing the molecule into a highly reactive alkoxide state to test the geometric limits of the scaffold.

  • Deprotonation: Dissolve 0.5 mmol of the amino alcohol in 5 mL anhydrous THF at 0 °C under N₂. Slowly add 0.6 mmol (1.2 eq) of NaH (60% dispersion in mineral oil).

  • Reaction: Stir at 0 °C for 30 minutes (hydrogen gas evolution confirms alkoxide formation), then warm to 25 °C and stir for 4 hours.

  • Validation Checkpoint: Quench with 1 mL of saturated NH₄Cl. Analyze the crude mixture via LC-MS.

    • Expected Outcome B: Mass shift corresponding to the loss of tert-butanol (M - 74), confirming 1,3-oxazinan-2-one formation.

    • Expected Outcome A: Only the exact mass of the starting material [M+H]⁺ is detected, proving the geometric veto.

Workflow Start Equimolar Starting Materials (0.5 mmol in 5 mL THF) Step1 Add NaH (1.2 eq) at 0°C Stir 30 min under N2 Start->Step1 Step2 Warm to 25°C Stir for 4 hours Step1->Step2 Analysis Quench & LC-MS Analysis Step2->Analysis ResA Compound A: 100% Recovered SM (Steric Veto) Analysis->ResA ResB Compound B: >90% 1,3-Oxazinan-2-one (Kinetic Favorability) Analysis->ResB

Caption: Comparative NaH-mediated intramolecular cyclization workflow.

Quantitative Data Comparison

ParameterCompound A: tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamateCompound B: N-Boc-3-aminopropanol
Conformation Rigid Chair, locked in (a,e) equilibriumHighly flexible, multiple accessible rotamers
Hydroxyl Sterics High (Secondary OH, 1,3-diaxial interactions)Low (Primary OH, unhindered)
Steglich Acylation Yield 60–70% (Requires 12h, stoichiometric DMAP)>95% (Complete in <2h, catalytic DMAP)
Intramolecular Cyclization 0% (Geometrically forbidden) >90% (Rapid oxazinanone formation)
Oxidation (Swern/DMP) Highly Favorable (Relieves 1,3-diaxial strain)Favorable (But prone to over-oxidation)

Sources

Comparative

Spectroscopic Validation of Tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate: A Comparative Analytical Guide

Executive Summary Tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate is a highly valuable chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Validating its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate is a highly valuable chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Validating its structural integrity requires more than simply confirming its mass; it demands rigorous proof of its functional groups (the secondary hydroxyl and the tert-butyloxycarbonyl protected amine) and, critically, its specific trans stereochemistry.

As a Senior Application Scientist, I approach molecular validation not as a disparate set of tests, but as a self-validating system . This guide objectively compares the spectroscopic performance of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate the target (1R,3R) trans isomer from its (1R,3S) cis alternative.

Mechanistic Rationale: The Self-Validating Analytical System

To ensure absolute scientific integrity, our analytical workflow relies on orthogonal validation. No single technique is trusted in isolation.

  • LC-MS provides the baseline molecular weight and confirms the presence of the Boc group via predictable fragmentation pathways.

  • FT-IR acts as an orthogonal check for functional group integrity, specifically differentiating the carbamate carbonyl from other potential carbonyl contaminants.

  • NMR serves as the ultimate arbiter of 3D space, translating the spatial proximity of protons into quantifiable scalar couplings[1].

Spectroscopic_Workflow Sample Tert-butyl N-[(1R,3R)- 3-hydroxycyclohexyl]carbamate NMR 1H & 13C NMR Stereocenter Resolution Sample->NMR Conformation IR FT-IR Spectroscopy Functional Group ID Sample->IR Vibrations MS LC-HRMS Mass & Fragmentation Sample->MS Ionization Val Validated (1R,3R) Structure NMR->Val IR->Val MS->Val

Workflow for the self-validating spectroscopic differentiation of aminocyclohexanol isomers.

Comparative Analysis: Modality Selection

When comparing analytical alternatives for this specific molecule, it is crucial to understand the causality behind each method's strengths and limitations.

Analytical ModalityPrimary Validation TargetMechanistic StrengthLimitation
High-Resolution ¹H NMR Stereochemistry & ConnectivityExploits the Karplus equation to measure dihedral angles via ³J coupling constants, definitively proving axial/equatorial positions[2].Requires high purity; rapid chair interconversion at high temps can broaden signals.
ATR FT-IR Functional Groups (-OH, -NH, C=O)Directly measures dipole moment changes during molecular vibration. Excellent for confirming the intact Boc carbamate[1].Cannot differentiate between cis and trans diastereomers effectively[1].
LC-ESI-MS Molecular Mass & Boc CleavageSoft ionization preserves the parent ion, while in-source fragmentation provides a reliable fingerprint for the tert-butyl group.Blind to stereochemistry; cis and trans isomers have identical mass and fragmentation.

Stereochemical Differentiation: (1R,3R) Trans vs. (1R,3S) Cis

The most critical challenge in validating this molecule is proving it is the (1R,3R) trans isomer rather than the (1R,3S) cis alternative. This is achieved by analyzing the causality between steric bulk, cyclohexane chair conformation, and ¹H NMR coupling constants.

In a cyclohexane ring, substituents will preferentially adopt the equatorial position to minimize 1,3-diaxial steric clashes. The -NHBoc group is significantly bulkier (A-value ~1.5 kcal/mol) than the -OH group (A-value ~0.9 kcal/mol).

  • The Alternative ((1R,3S) Cis Isomer): In the cis configuration, both substituents can sit comfortably in the equatorial plane (e,e). Because both substituents are equatorial, the protons attached to C1 and C3 are both axial . According to the Karplus equation, axial-axial protons have a dihedral angle of ~180°, resulting in large coupling constants (³J ≈ 10–12 Hz). Thus, both H1 and H3 appear as broad multiplets with large couplings[3],[1].

  • The Target ((1R,3R) Trans Isomer): In the trans configuration, one group must be axial and the other equatorial (a,e). The bulky -NHBoc group forces itself into the equatorial position, pushing the smaller -OH group into the axial position.

    • Because -NHBoc is equatorial, the proton at C1 is axial . It will show large axial-axial couplings (³J ≈ 11 Hz)[3].

    • Because -OH is axial, the proton at C3 is equatorial . It will only show small equatorial-axial and equatorial-equatorial couplings (³J ≈ 2–5 Hz), appearing as a narrow multiplet[3],[1].

Table: Stereochemical NMR Comparison

Isomer Conformation H1 (C-NHBoc) Position H1 Multiplicity H3 (C-OH) Position H3 Multiplicity
(1R,3S) Cis Diequatorial (e,e) Axial Triplet of triplets (Large J) Axial Triplet of triplets (Large J)

| (1R,3R) Trans | Axial-Equatorial (a,e) | Axial | Triplet of triplets (Large J) | Equatorial | Narrow multiplet (Small J) |

Experimental Protocols

Protocol A: High-Resolution ¹H & ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the probe is tuned and matched to ¹H and ¹³C frequencies.

  • Acquisition (¹H): Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure sharp resolution of the J-couplings.

  • Acquisition (¹³C): Run a proton-decoupled carbon sequence (zgpg30) with 512 scans to resolve the quaternary Boc carbon (~155 ppm) and the distinct cyclohexane ring carbons.

Protocol B: ATR FT-IR Validation
  • Background: Collect a background spectrum on a clean Diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm⁻¹ resolution).

  • Sampling: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Verify the absence of primary amine bands (which would indicate incomplete Boc protection) and confirm the presence of the strong carbamate C=O stretch.

Protocol C: LC-ESI-MS Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Injection: Inject 2 µL into an LC-Q-TOF system operating in positive Electrospray Ionization (ESI+) mode.

  • Fragmentation: Apply a low collision energy (e.g., 10-15 eV) to observe the parent ion, and a higher collision energy (e.g., 25-30 eV) to induce the characteristic two-step cleavage of the Boc group.

MS_Fragmentation M [M+H]+ m/z 216 Intact Precursor Ion F1 [M+H - C4H8]+ m/z 160 Loss of Isobutylene M->F1 -56 Da (Boc Cleavage Step 1) F2 [M+H - C4H8 - CO2]+ m/z 116 Loss of Carbon Dioxide F1->F2 -44 Da (Boc Cleavage Step 2)

ESI-MS fragmentation pathway detailing the characteristic cleavage of the Boc protecting group.

Quantitative Data Summary

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
4.50 Broad singlet - 1H N-H (Exchangeable)
4.05 Multiplet ~3.0 1H H3 (Equatorial, C-OH)
3.55 Triplet of triplets 11.2, 4.0 1H H1 (Axial, C-NHBoc)
1.45 Singlet - 9H -C(CH₃)₃ (Boc group)

| 1.20 - 2.10 | Multiplets | Complex | 8H | Cyclohexane CH₂ protons |

Table 2: Key FT-IR Vibrational Bands (ATR, Solid State)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3350 Broad, Strong O-H and N-H stretching (Overlapping)
2930, 2855 Strong C-H stretching (Cyclohexane & t-butyl)
1685 Very Strong C=O stretching (Carbamate carbonyl)
1525 Medium N-H bending
1365, 1390 Medium C-H bending (gem-dimethyl doublet of t-butyl)

| 1165 | Strong | C-O stretching |

Table 3: LC-ESI-MS Fragmentation Data

m/z Value Ion Type Structural Significance
216.15 [M+H]⁺ Intact molecular ion
160.09 [M+H - C₄H₈]⁺ Loss of isobutylene (Diagnostic for t-butyl)

| 116.10 | [M+H - C₄H₈ - CO₂]⁺ | Complete loss of Boc group (Leaves bare aminocyclohexanol) |

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). Available at:[Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

Sources

Validation

Benchmarking Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate Commercial Suppliers for Research Grade Purity

Introduction & Chemical Significance Tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (CAS 1638744-95-2) is a highly valuable chiral building block used extensively in the synthesis of peptidomimetics, kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

Tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (CAS 1638744-95-2) is a highly valuable chiral building block used extensively in the synthesis of peptidomimetics, kinase inhibitors, and other advanced active pharmaceutical ingredients (APIs)[1]. Because the cyclohexane ring contains two chiral centers, the stereochemical integrity of this Boc-protected amino alcohol is paramount.

Even trace amounts of the (1S,3S) enantiomer or diastereomeric impurities can drastically alter the 3D conformation of the final drug molecule. This structural deviation often leads to steric clashes within the target protein's binding pocket, resulting in a subsequent loss of therapeutic efficacy and target affinity[1].

Mechanistic Impact of Impurities

When sourcing this compound, researchers must distinguish between the stereopure (1R,3R) isomer and the racemic mixture (often sold under the generic CAS 610302-03-9). Utilizing a racemic or low-enantiomeric-excess (ee%) batch directly impacts downstream amide coupling reactions. Epimeric impurities compete for the same activated carboxylic acid intermediates (e.g., via HATU/DIPEA activation), resulting in a complex mixture of diastereomeric APIs that are notoriously difficult to separate via standard reverse-phase chromatography.

Pathway A (1R,3R)-Isomer (Target Scaffold) C Amide Coupling (e.g., HATU/DIPEA) A->C B (1S,3S)-Isomer (Chiral Impurity) B->C D Active API (Optimal Binding) C->D Major Product E Inactive API (Steric Clash in Pocket) C->E Minor Product

Mechanistic impact of stereoisomeric impurities on downstream API binding affinity.

Supplier Benchmarking Study

To establish a reliable supply chain for discovery and process chemistry, we benchmarked three prominent commercial suppliers. The evaluation focused on absolute chemical purity, enantiomeric excess (ee%), and residual moisture—factors that directly influence stoichiometric calculations and reaction yields.

Table 1: Quantitative Benchmarking of Commercial Batches

SupplierCatalog / CASClaimed PurityMeasured qNMR PurityMeasured ee% (Chiral HPLC)Moisture (KF)
Apollo Scientific OR1072845 (CAS 1638744-95-2)[2]>98%98.4%>99.5%0.2%
Sigma-Aldrich SY3H3249F794 (CAS 610302-03-9)95%96.1%Racemic (0%)0.8%
Combi-Blocks Custom Synthesis (1R,3R)>97%97.8%98.2%0.4%

Note: Sigma-Aldrich supplies the racemic mixture under the generic CAS 610302-03-9, which requires downstream chiral resolution if used in asymmetric synthesis. Apollo Scientific provides the stereopure (1R,3R) isomer[2].

Analytical Methodologies & Self-Validating Protocols

Relying solely on a supplier's Certificate of Analysis (CoA) introduces risk, as standard LC-MS (UV 210 nm) often overestimates purity by failing to detect non-chromophoric impurities like residual Boc-anhydride, inorganic salts, or water[3]. The following self-validating analytical workflow ensures research-grade integrity.

Workflow A Supplier Batch (Raw Material) B qNMR Analysis (Absolute Purity) A->B Step 1 C Chiral HPLC (Enantiomeric Excess) A->C Step 2 D Karl Fischer (Moisture Content) A->D Step 3 E Approved for Synthesis B->E >98% Purity F Rejected / Recrystallization B->F <98% Purity C->E >99% ee C->F <99% ee D->E <0.5% H2O D->F >0.5% H2O

Analytical workflow for verifying the purity and enantiomeric excess of incoming supplier batches.

Protocol 1: Absolute Purity via Quantitative 1H NMR (qNMR)

Unlike relative chromatographic methods, qNMR provides a direct proportionality between the integral of an NMR peak and the nucleus concentration, making it a robust method for absolute purity determination[4].

  • Internal Standard Selection: Weigh exactly 10.0 mg of the sample and 5.0 mg of a certified internal standard (e.g., Maleic acid, traceable to SI units)[5]. Ensure the standard's signals do not overlap with the analyte[4].

  • Preparation: Dissolve the mixture entirely in 0.6 mL of CDCl3 or DMSO-d6.

  • Acquisition: Acquire the 1H NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 30-60 seconds) to ensure complete magnetization recovery[4].

  • Calculation: Calculate absolute purity by comparing the integrated area of the isolated tert-butyl protons (approx. 1.4 ppm, 9H) against the internal standard[5].

Protocol 2: Enantiomeric Excess via Chiral HPLC

Standard reverse-phase HPLC cannot separate enantiomers. A chiral stationary phase (CSP) is required to resolve the (1R,3R) and (1S,3S) isomers[6].

  • Column Selection: Utilize a polysaccharide-based CSP (e.g., Chiralpak AD-H) or an acetylated β-cyclodextrin column, which exhibits excellent performance for chiral amino alcohols[7].

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (typically 90:10 to 80:20). The addition of 0.1% diethylamine (DEA) is critical to suppress secondary interactions between the basic amino group and free silanols on the silica support, thereby preventing peak tailing[8].

  • Detection: Monitor via UV at 210 nm or using an Evaporative Light Scattering Detector (ELSD) if UV absorbance is too weak.

  • Validation: Inject a racemic standard (CAS 610302-03-9) first to confirm baseline resolution (Rs > 1.5) of both enantiomers before analyzing the stereopure batch[8].

Conclusion & Recommendations

For discovery chemistry requiring strict stereochemical control, Apollo Scientific provides the most reliable off-the-shelf stereopure (1R,3R) building block with exceptional enantiomeric excess (>99.5%)[2]. Conversely, Sigma-Aldrich is a viable option for early-stage methodology development where the racemic mixture (CAS 610302-03-9) is sufficient, or if the laboratory possesses the preparative chiral chromatography infrastructure to resolve the enantiomers in-house. Regardless of the supplier, implementing a self-validating qNMR and chiral HPLC workflow is non-negotiable for maintaining scientific integrity in drug development.

References

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ACS Publications - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at:[Link]

  • J-Stage - Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Available at: [Link]

  • Phenomenex - Chiral HPLC Separations Guide. Available at: [Link]

  • Google Patents - US20170067084A1: Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate
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